2-(1H-Imidazol-1-yl)-1-phenylnonan-1-one
Description
2-(1H-Imidazol-1-yl)-1-phenylnonan-1-one is an imidazole-containing ketone derivative characterized by a nine-carbon alkyl chain (nonan) linking the imidazole moiety to a phenyl ketone group.
Properties
CAS No. |
62514-43-6 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-phenylnonan-1-one |
InChI |
InChI=1S/C18H24N2O/c1-2-3-4-5-9-12-17(20-14-13-19-15-20)18(21)16-10-7-6-8-11-16/h6-8,10-11,13-15,17H,2-5,9,12H2,1H3 |
InChI Key |
ZZQOEVRIBKJJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1H-Imidazol-1-yl)-1-phenylnonan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-1-nonanone with imidazole in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or acetonitrile . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(1H-Imidazol-1-yl)-1-phenylnonan-1-one undergoes several types of chemical reactions, including:
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1H-Imidazol-1-yl)-1-phenylnonan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenylnonan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Physicochemical Properties
For example:
- 1-(2-Methyl-1H-imidazol-1-yl)acetone (MW: 138.17, XLogP3: 0.3) is more polar than the target compound due to its shorter chain and methyl substituent .
- 2-((1H-Benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-one (MW: 268.34) incorporates a thioether linkage, influencing electronic properties and stability .
Data Table: Key Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
